molecular formula C16H22N4O B12159396 1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12159396
M. Wt: 286.37 g/mol
InChI Key: XYWRJPYJBKNIGG-UHFFFAOYSA-N
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Description

1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of pyrazolopyridines, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazolopyridine Core: The initial step involves the construction of the pyrazolopyridine core. This can be achieved through a cyclization reaction between a suitable pyrazole derivative and a pyridine derivative under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazolopyridine, followed by the addition of a cyclopentyl halide.

    Methylation: The methyl group is typically introduced through a methylation reaction using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the pyrazolopyridine with isopropylamine (propan-2-ylamine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or methyl groups, using reagents such as alkyl halides or nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH or KOtBu.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Ion Channel Modulation: Altering ion channel function, impacting cellular excitability and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the N-(propan-2-yl) group.

    1-cyclopentyl-6-methyl-N-(ethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Contains an ethyl group instead of the propan-2-yl group.

    1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: Carboxamide group is at a different position on the pyrazolopyridine ring.

Uniqueness

1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclopentyl, methyl, and propan-2-yl groups in specific positions may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

1-cyclopentyl-6-methyl-N-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H22N4O/c1-10(2)18-16(21)13-8-11(3)19-15-14(13)9-17-20(15)12-6-4-5-7-12/h8-10,12H,4-7H2,1-3H3,(H,18,21)

InChI Key

XYWRJPYJBKNIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NC(C)C

Origin of Product

United States

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